molecular formula C11H13N3O2 B15095280 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- CAS No. 915922-94-0

1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl-

Cat. No.: B15095280
CAS No.: 915922-94-0
M. Wt: 219.24 g/mol
InChI Key: NVQPHUMPAJNSEO-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- is a chemical compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoesters or nitriles in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Oxadiazole-5-methanamine, 3-(3-fluoro-4-methoxyphenyl)-alpha-methyl-
  • 3-methyl-1,2,4-oxadiazole-5-methanamine hydrochloride

Uniqueness

1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

915922-94-0

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

InChI

InChI=1S/C11H13N3O2/c1-7(12)11-13-10(14-16-11)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3

InChI Key

NVQPHUMPAJNSEO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)N

Origin of Product

United States

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